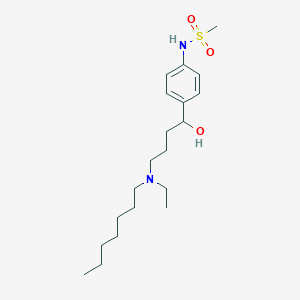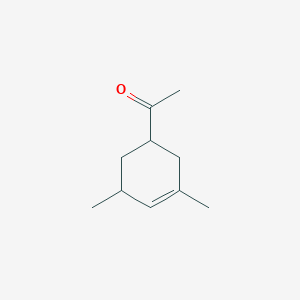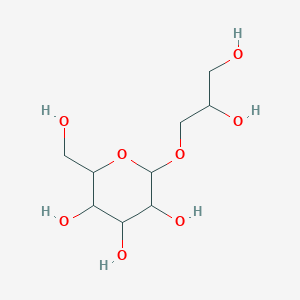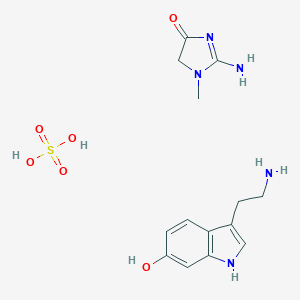
6-Hydroxytryptamine Creatinine Sulfate
Vue d'ensemble
Description
Maltose monohydrate, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an alpha (1→4) glycosidic bond. It is a white crystalline powder with a mild, sweet taste. Maltose is less sweet than sucrose and is commonly found in germinating grains, such as barley, where it is produced during the breakdown of starch by the enzyme amylase .
Applications De Recherche Scientifique
Maltose monohydrate has a wide range of applications in scientific research:
Mécanisme D'action
Maltose monohydrate exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase breaks the alpha (1→4) glycosidic bond, releasing two glucose molecules that are then absorbed into the bloodstream. The glucose molecules serve as an energy source for various cellular processes .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase cleaves the alpha (1→4) glycosidic bonds in starch, producing maltose. This process can be carried out under mild conditions, typically at a pH of 4.5 to 5.5 and a temperature of 50 to 60 degrees Celsius .
Industrial Production Methods: In industrial settings, maltose monohydrate is produced by the controlled enzymatic hydrolysis of starch from sources such as corn or wheat. The process involves the use of beta-amylase to break down the starch into maltose, followed by purification and crystallization to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of the enzyme maltase, maltose is hydrolyzed into two glucose molecules.
Oxidation: Maltose can be oxidized to maltobionic acid using mild oxidizing agents.
Reduction: Reduction of maltose can yield maltitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37 degrees Celsius.
Oxidation: Mild oxidizing agents such as bromine water or nitric acid.
Reduction: Hydrogenation using a catalyst such as nickel under high pressure.
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Comparaison Avec Des Composés Similaires
Maltose monohydrate is similar to other disaccharides such as sucrose and lactose, but it has unique properties:
Lactose: Composed of glucose and galactose, lactose is found in milk and dairy products.
Trehalose: Another disaccharide composed of two glucose molecules, but linked by an alpha (1→1) glycosidic bond.
Uniqueness of Maltose Monohydrate: Maltose monohydrate’s unique properties include its mild sweetness, its role as a reducing sugar, and its specific enzymatic hydrolysis pathway. These characteristics make it valuable in various industrial and research applications .
Similar Compounds:
- Sucrose
- Lactose
- Trehalose
- Cellobiose
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOFOJJYPQLHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



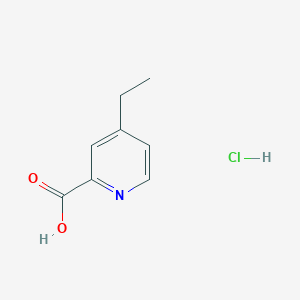

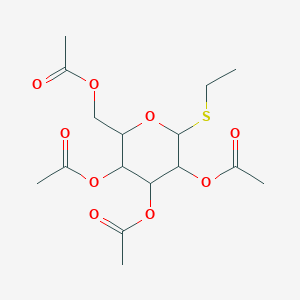

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)



